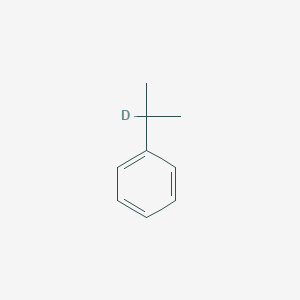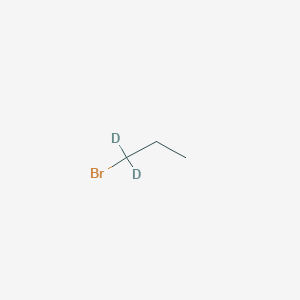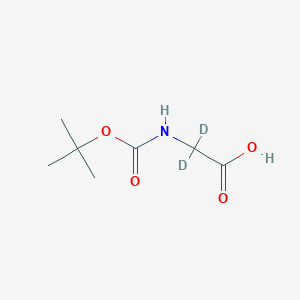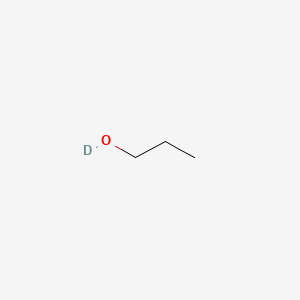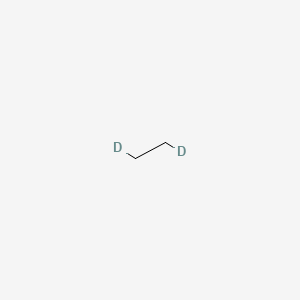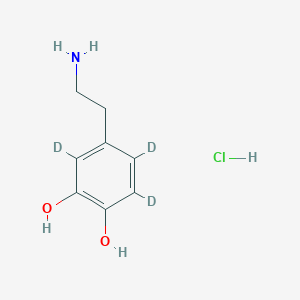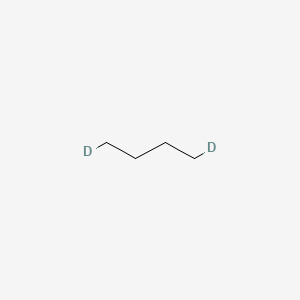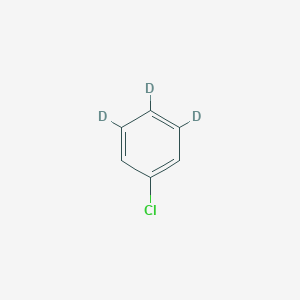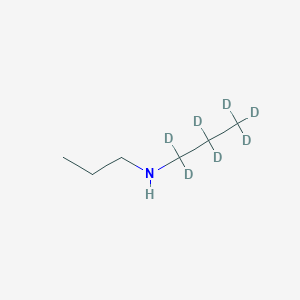
Gliovictin
Overview
Description
Gliovictin is a metabolite of Helminthosporium victoriae . It is a sulfur-containing natural product .
Synthesis Analysis
The synthesis of Gliovictin has been discussed in several papers . The compound isolation, structural elucidation, and biological property evaluation have been highlighted .Molecular Structure Analysis
Gliovictin’s structure has been determined through instrumental analysis . It is shown to possess a specific structure .Chemical Reactions Analysis
While specific chemical reactions involving Gliovictin are not detailed in the search results, it is known that sulfur-containing natural products like Gliovictin have diverse physical and chemical properties .Physical And Chemical Properties Analysis
Gliovictin, as a sulfur-containing natural product, is part of a large group of compounds with diverse physical and chemical properties .Scientific Research Applications
Marine Microorganism Derivative
Gliovictin is the first marine sulfur-containing natural product (non-sulfated) derived from microorganisms . The unique marine environment brings us a large group of sulfur-containing natural products with abundant biological functionality .
Antitumor Activity
Sulfur-containing natural products from marine microorganisms, including Gliovictin, have shown potential in antitumor activities . This makes Gliovictin a promising compound in cancer research and treatment.
Antibiotic Properties
Gliovictin, like many other sulfur-containing natural products, exhibits antibiotic activities . This suggests its potential use in the development of new antibiotics to combat resistant bacterial strains.
Anti-inflammatory Uses
Gliovictin has been found to have anti-inflammatory properties . This could make it useful in the treatment of various inflammatory diseases.
Antiviral Applications
The antiviral activities of Gliovictin make it a potential candidate for the development of new antiviral drugs .
Biological Activity Screening
Marine natural products (MNPs) like Gliovictin have a very high hit rate in biological activity screening . This suggests that Gliovictin could be a valuable compound in drug discovery and development.
Mechanism of Action
Target of Action
Gliovictin, a member of the epidithiodioxopiperazine class of alkaloids , is known for its potent biological activity It’s worth noting that epidithiodioxopiperazines like gliovictin generally exhibit potent biological activity, which suggests they interact with key biological targets .
Mode of Action
Epidithiodioxopiperazines, the class of compounds to which gliovictin belongs, are known to exhibit cytotoxic effects via various mechanisms, including suppression of immune function, inflammation, antiangiogenesis, dna damage by ros production, peroxide damage by the inhibition of various enzymes, and apoptosis through different signal pathways .
Biochemical Pathways
The epidithiodioxopiperazine class of compounds, which includes gliovictin, is known to impact a variety of physiological properties and biochemical pathways .
Result of Action
Gliovictin, like other epidithiodioxopiperazines, exhibits potent biological activity . It has been suggested that these compounds can cause cytotoxic effects, including DNA damage by ROS production, peroxide damage by the inhibition of various enzymes, and apoptosis through different signal pathways .
properties
IUPAC Name |
(3R,6R)-3-benzyl-6-(hydroxymethyl)-1,4-dimethyl-3,6-bis(methylsulfanyl)piperazine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S2/c1-17-14(21)16(11-19,23-4)18(2)13(20)15(17,22-3)10-12-8-6-5-7-9-12/h5-9,19H,10-11H2,1-4H3/t15-,16-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXIJHVRXTHDGKV-HZPDHXFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(N(C(=O)C1(CC2=CC=CC=C2)SC)C)(CO)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)[C@@](N(C(=O)[C@@]1(CC2=CC=CC=C2)SC)C)(CO)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gliovictin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the known natural sources of Gliovictin?
A1: Gliovictin has been isolated from several fungal species. It was originally discovered in the terrestrial fungus Helminthosporium victoriae []. Further research identified Gliovictin in the marine-derived fungus Asteromyces cruciatus [], highlighting the diverse environments where Gliovictin-producing fungi can be found.
Q2: Has the total synthesis of Gliovictin been achieved?
A2: Yes, several research groups have successfully synthesized Gliovictin. One study focused on an efficient synthetic route, constructing the characteristic hydroxymethyl moiety via a 3-formyl-2,5-piperazinedione intermediate [, ]. Another study described the syntheses of both (±)-Gliovictin and (±)-Hyalodendrin, a related fungal metabolite []. These synthetic achievements are crucial for further investigations into Gliovictin's biological activity and potential applications.
Q3: Were other known bioactive compounds found alongside Gliovictin in Asteromyces cruciatus?
A3: Yes, the investigation of Asteromyces cruciatus yielded several other known bioactive compounds along with Gliovictin. These include:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




